molecular formula C18H15NO2S B2695035 (2-Naphthylsulfonyl)indoline CAS No. 326007-87-8

(2-Naphthylsulfonyl)indoline

Cat. No.: B2695035
CAS No.: 326007-87-8
M. Wt: 309.38
InChI Key: YONYHAMSEDYZHT-UHFFFAOYSA-N
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Description

(2-Naphthylsulfonyl)indoline is an organic compound that features a sulfonyl group attached to an indoline ring system Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Naphthylsulfonyl)indoline typically involves the sulfonylation of indoline with 2-naphthalenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters precisely, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Naphthylsulfonyl)indoline undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The indoline ring can be reduced to form indoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline ring or the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Indoline derivatives

    Substitution: Various substituted indoline or naphthalene derivatives

Scientific Research Applications

(2-Naphthylsulfonyl)indoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Naphthylsulfonyl)indoline involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indoline ring system can also interact with nucleic acids and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indoline: Lacks the sulfonyl group, making it less reactive.

    Naphthalenesulfonyl chloride: Contains the sulfonyl group but lacks the indoline ring system.

    Sulfonylindoles: Similar structure but with different substitution patterns on the indole ring.

Uniqueness

(2-Naphthylsulfonyl)indoline is unique due to the presence of both the indoline ring system and the sulfonyl group at the 2-position of the naphthalene ring

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c20-22(21,19-12-11-15-6-3-4-8-18(15)19)17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONYHAMSEDYZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640711
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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